Etafedrine hydrochloride

准备方法

乙酰麻黄碱可以通过用碘乙烷烷基化麻黄碱来合成 . 乙酰麻黄碱的盐酸盐形式是通过将氯化氢通入乙基麻黄碱在二乙醚中的溶液中制备的 . 工业生产方法通常包括这些步骤,以确保化合物的纯度和功效。

化学反应分析

Alkylation of Ephedrine

Etafedrine hydrochloride is synthesized via N-ethylation of ephedrine :

-

Reagents : Ethyl iodide reacts with ephedrine in a nucleophilic substitution (Sₙ2) to form ethylephedrine .

-

Conditions : Carried out in toluene or diethyl ether, often requiring basic conditions to deprotonate the amine .

Formation of Hydrochloride Salt

Ethylephedrine is converted to its hydrochloride salt using hydrogen chloride gas:

-

Procedure : HCl is bubbled through a solution of ethylephedrine in diethyl ether, yielding this compound as a crystalline solid .

-

Purity : Recrystallization from water or acetone achieves >99.5% purity .

Nucleophilic Substitution

The ethyl group on the amine participates in substitution reactions:

Friedel-Crafts Alkylation

In precursor synthesis (e.g., intermediates for ephedrine):

-

Example : 2-Chloropropionyl chloride reacts with benzene under Lewis acid catalysis (AlCl₃) to form 2-chloro-1-phenylpropan-1-one, a key intermediate .

Reduction

-

Catalytic Hydrogenation :

Oxidation

-

Oxidative Pathways :

β-Adrenergic Receptor Binding

Etafedrine’s mechanism relies on selective β₂-receptor agonism, contrasting with ephedrine’s non-selective activity:

| Compound | β₂-Adrenoceptor Affinity | Norepinephrine Release |

|---|---|---|

| Etafedrine | High (IC₅₀: ~0.1 μM) | None |

| Ephedrine | Moderate (IC₅₀: >10 μM) | Significant |

-

Key Modification : N-ethylation of ephedrine suppresses indirect sympathomimetic effects while enhancing β₂ specificity .

Hydrolysis

-

Acidic Conditions : The hydrochloride salt hydrolyzes to free base etafedrine in low-pH environments (e.g., gastric fluid) .

-

Alkaline Conditions : Degrades to form secondary amines and aldehydes .

Thermal Decomposition

Comparative Reaction Data

科学研究应用

Clinical Applications

1.1. Bronchodilator for Respiratory Conditions

Etafedrine hydrochloride is predominantly used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves direct stimulation of β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle and alleviation of bronchospasm. Clinical trials have demonstrated significant improvements in lung function parameters such as Forced Expiratory Volume in 1 second (FEV1) and Vital Capacity (VC) among patients treated with etafedrine compared to placebo .

1.2. Decongestant Properties

In addition to its bronchodilatory effects, etafedrine exhibits decongestant properties by narrowing blood vessels in the nasal passages, thereby relieving nasal congestion. This application is particularly beneficial in treating allergic rhinitis and sinusitis .

Research Applications

2.1. Pharmacological Studies

Etafedrine serves as a model compound for studying sympathomimetic agents and their interactions with adrenergic receptors. Research has shown that etafedrine has a higher potency than ephedrine in antagonizing bronchoconstriction induced by acetylcholine or histamine, while not significantly affecting heart rate or contractility . This selectivity makes it an excellent candidate for pharmacological studies focused on β2-adrenergic receptor agonists.

2.2. Radiotracer Development

Recent studies have explored the potential of carbon-11 labeled etafedrine as a radiotracer for Positron Emission Tomography (PET) imaging. This application allows researchers to investigate the distribution and dynamics of β2-adrenergic receptors in vivo, providing insights into respiratory diseases and other conditions.

Case Studies and Clinical Trials

3.1. Clinical Trials Overview

A double-blind, placebo-controlled study evaluated the long-acting bronchodilator effects of this compound in patients with bronchospastic diseases. Results indicated significant improvements in lung function metrics, alongside enhanced quality of life measures such as sleep quality and cough suppression .

3.2. Comparative Efficacy Studies

Comparative studies have assessed etafedrine against other bronchodilators like albuterol and ephedrine. Findings suggest that etafedrine provides comparable or superior efficacy with fewer cardiovascular side effects, making it a favorable option for patients with pre-existing cardiovascular conditions .

Summary Table of Applications

作用机制

乙酰麻黄碱作为选择性β2肾上腺素受体激动剂,这意味着它专门针对支气管树中的β2肾上腺素受体 . 这种作用有助于缓解支气管痉挛,改善呼吸道的通气。 与麻黄碱和酪胺不同,乙酰麻黄碱不会诱导肾上腺素或去甲肾上腺素的释放 .

相似化合物的比较

乙酰麻黄碱类似于其他化合物,例如麻黄碱和伪麻黄碱。 它在选择性作用于β2肾上腺素受体而不诱导肾上腺素或去甲肾上腺素释放方面是独一无二的 . 这使得它成为一种更具针对性的支气管扩张剂,具有更少的与这些神经递质释放相关的副作用。

类似化合物

麻黄碱: 一种α和β肾上腺素受体激动剂,用于治疗低血压、过敏性疾病、支气管哮喘和鼻塞.

伪麻黄碱: 一种鼻腔减充血剂,可以收缩鼻腔血管以缓解鼻塞。

生物活性

Etafedrine hydrochloride, also known as ethylephedrine, is a sympathomimetic agent primarily recognized for its role as a bronchodilator. This compound is structurally related to ephedrine but exhibits distinct pharmacological properties due to its selective action on beta-2 adrenergic receptors. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, therapeutic applications, and relevant research findings.

Etafedrine acts as a selective β2-adrenergic receptor agonist , which is crucial for its bronchodilatory effects. Unlike ephedrine, which stimulates both alpha and beta adrenergic receptors and induces the release of norepinephrine, etafedrine selectively binds to β2 receptors without significantly increasing norepinephrine release. This selectivity minimizes cardiovascular side effects, making it a safer option for patients with respiratory conditions .

- Receptor Binding : Etafedrine has a higher affinity for β2 receptors compared to β1 receptors, leading to effective relaxation of bronchial smooth muscle.

- Physiological Effects : Activation of β2 receptors results in increased adenylate cyclase activity, elevating cyclic AMP levels and promoting bronchodilation .

Pharmacokinetics

The pharmacokinetic profile of this compound shares similarities with that of ephedrine:

- Absorption : Etafedrine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one hour after oral administration. For instance, a single oral dose of 24 mg results in an average peak plasma concentration of approximately 0.10 mg/L .

- Volume of Distribution : The volume of distribution is around 3 L/kg, indicating extensive tissue distribution .

- Elimination : The drug is primarily excreted through urine, with a half-life that allows for sustained therapeutic effects .

Therapeutic Applications

This compound has been utilized in various clinical settings:

- Bronchodilation : It is primarily used to alleviate symptoms associated with asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation.

- Combination Therapy : Historically, etafedrine was included in combination products aimed at enhancing respiratory function .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Clinical Efficacy : A study demonstrated that etafedrine effectively reduced bronchospasm in patients with asthma when compared to placebo. The bronchodilator effect was significant within 30 minutes post-administration and lasted for several hours.

- Comparative Analysis : In a comparative study against ephedrine, etafedrine showed superior selectivity for β2 receptors and reduced cardiovascular stimulation, which is particularly beneficial for patients with underlying heart conditions .

- Pharmacodynamics : Research highlighted that the direct action on β2 receptors leads to a more controlled bronchodilation response without the adverse effects associated with non-selective sympathomimetics like ephedrine .

Summary Table of Key Properties

| Property | This compound |

|---|---|

| Chemical Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| Mechanism of Action | Selective β2-adrenergic receptor agonist |

| Primary Use | Bronchodilator for asthma and COPD |

| Absorption | Rapidly absorbed from the GI tract |

| Peak Plasma Concentration | ~0.10 mg/L after 24 mg dose |

| Elimination Route | Urinary excretion |

属性

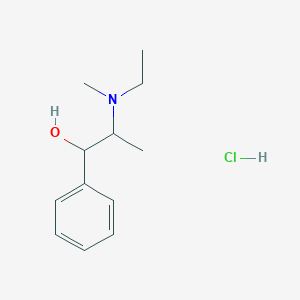

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLBORJKFZWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5591-29-7 (hydrochloride) | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864101 | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-79-0 | |

| Record name | Etafedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etafedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。